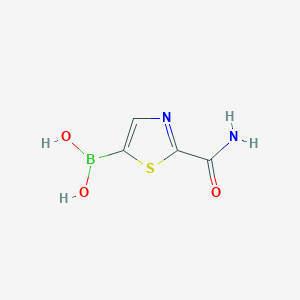
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is a compound that features a boronic acid group attached to a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The combination of these two functional groups in this compound makes it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This can be achieved using reagents such as dithioacids, carbon disulfide, or isothiocyanates . Once the thiazole ring is formed, the boronic acid group can be introduced through a reaction with a boronic ester or boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of protective groups and phase-switching protocols can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the thiazole ring or the boronic acid group.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The thiazole ring can interact with various biological targets, contributing to the compound’s antimicrobial and anticancer activities
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and as a sensor for glucose detection.
Thiazole-4-boronic acid: Another thiazole-based boronic acid with similar reactivity but different substitution patterns on the thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group, known for its antimicrobial properties.
Uniqueness
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the thiazole ringThe carbamoyl group can participate in hydrogen bonding and other interactions, while the boronic acid group provides versatility in chemical reactions and biological interactions .
特性
分子式 |
C4H5BN2O3S |
|---|---|
分子量 |
171.98 g/mol |
IUPAC名 |
(2-carbamoyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1,9-10H,(H2,6,8) |
InChIキー |
NPIFDVYZTAMSCF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(S1)C(=O)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13893453.png)
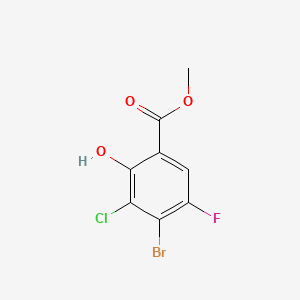
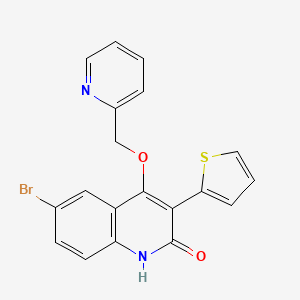
![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
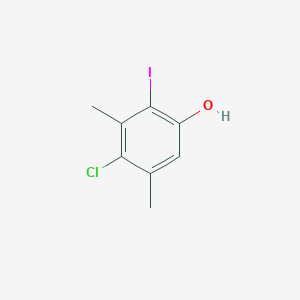
![N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13893474.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)

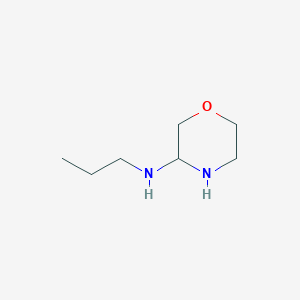
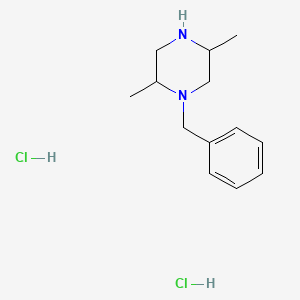
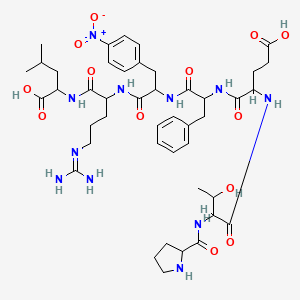
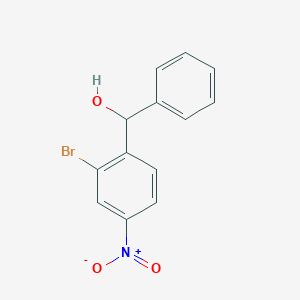
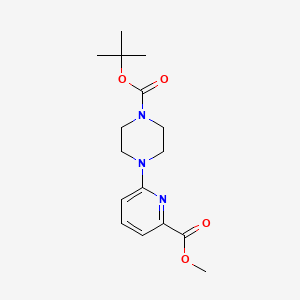
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
